(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
11-Deoxymogroside V is a cucurbitane triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is part of a family of mogrosides, which are known for their intense sweetness and are used as natural sweeteners.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxymogroside V involves complex chemical reactions due to its intricate structure. The primary synthetic route includes the glycosylation of mogrol, the aglycone part of mogrosides, with specific sugar moieties. This process often requires the use of glycosyl donors and catalysts under controlled conditions to ensure the correct attachment of sugar units .
Industrial Production Methods: Industrial production of 11-Deoxymogroside V typically involves extraction from the dried fruit of Siraitia grosvenorii. The most efficient method for extracting mogrosides, including 11-Deoxymogroside V, is carbon dioxide extraction. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxymogroside V undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of 11-oxomogroside V, while reduction can yield different glycoside derivatives .
Scientific Research Applications
11-Deoxymogroside V has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-Deoxymogroside V involves its interaction with various molecular targets and pathways:
Antioxidative Effects: The compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Blood Glucose Modulation: 11-Deoxymogroside V influences glucose metabolism by modulating insulin signaling pathways.
Comparison with Similar Compounds
Mogroside V: Another major mogroside found in Siraitia grosvenorii, known for its intense sweetness.
11-Oxomogroside V: A derivative formed through the oxidation of 11-Deoxymogroside V.
Mogroside VI: Another cucurbitane triterpene glycoside with similar properties
Uniqueness: 11-Deoxymogroside V is unique due to its specific glycosylation pattern, which influences its sweetness and biological activity. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMONPOKYCDPKD-PKCSIHSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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